molecular formula C14H18ClN B2552175 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098108-17-7

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2552175
CAS No.: 2098108-17-7
M. Wt: 235.76
InChI Key: BTZKLWCOGHXEME-UHFFFAOYSA-N
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Description

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific benzylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

3-benzylidene-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,8,13-15H,6-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKLWCOGHXEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=CC3=CC=CC=C3)CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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